molecular formula C12H11NO2S B1311197 Ethyl 2-phenyl-1,3-thiazole-4-carboxylate CAS No. 59937-01-8

Ethyl 2-phenyl-1,3-thiazole-4-carboxylate

Cat. No. B1311197
CAS RN: 59937-01-8
M. Wt: 233.29 g/mol
InChI Key: UKKGDCGESAFSJY-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-1,3-thiazole-4-carboxylate is a compound that belongs to the thiazole family, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Thiazole derivatives are known for their significance in medicinal chemistry due to their diverse biological activities. Although the provided papers do not directly discuss Ethyl 2-phenyl-1,3-thiazole-4-carboxylate, they provide insights into similar thiazole derivatives, which can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions and the formation of the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, the synthesis of other thiazole derivatives, such as ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, involves crystallization in specific crystal systems and is characterized by intermolecular interactions . These methods could potentially be adapted for the synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction studies. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing specific dihedral angles and intermolecular interactions . These techniques could be employed to determine the molecular structure of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate and to analyze its stability and conformation.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization, condensation, and substitution reactions. The synthesis of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates from thiosemicarbazones illustrates the reactivity of the thiazole ring and its ability to form new bonds under certain conditions . These reactions are crucial for modifying the structure and enhancing the biological activity of thiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a role in the crystal packing and stability of these compounds . Density functional theory (DFT) calculations can be used to predict the electronic structure and properties of thiazole derivatives, which are essential for understanding their reactivity and potential as therapeutic agents .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-phenyl-1,3-thiazole-4-carboxylate derivatives have been synthesized through various methods, demonstrating the compound's versatility as a precursor for more complex chemical structures. For example, new compounds with potential anticancer activity against breast cancer cells MCF7 were synthesized, starting from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which was then alkylated and subjected to further chemical modifications to afford thiazole compounds with different substituents (Sonar et al., 2020).

Antimicrobial and Antifungal Activities

  • Studies have explored the antimicrobial and antifungal potentials of thiazole derivatives. Novel thiazole compounds containing ether structures showed certain fungicidal activities, with specific derivatives displaying notable effectiveness against fungi such as Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015).
  • Another study synthesized ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates and evaluated their antimicrobial and antioxidant assays, finding some derivatives to be promising antioxidant agents, indicating the potential for applications in addressing oxidative stress-related conditions (Haroon et al., 2021).

Structural and Solubility Studies

  • The relationship between molecular structure changes in BPT-esters, including thiazole derivatives, on crystal structure and solubility has been investigated, revealing how modifications in ester groups affect these properties, crucial for drug formulation and material science applications (Hara et al., 2009).

Inhibitory Activities and Biological Applications

  • Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing significant activity as Mycobacterium tuberculosis GyrB inhibitors, highlighting their potential in developing new treatments for tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action of thiazole derivatives is diverse and depends on the specific derivative and its biological activity. For example, thiazole derivatives have been found to be active against a wide range of multi-drug resistant Gram-negative bacteria, including Pseudomonas aeruginosa .

Future Directions

Thiazole and its derivatives are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . One of the highest reasons for death in the world is due to cancer; and several materials have been prepared for expenditure in cancer therapy . Therefore, the future directions in this field could involve further exploration of the anticancer potential of thiazole derivatives, as well as their other pharmacological properties.

properties

IUPAC Name

ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKGDCGESAFSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434555
Record name Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenyl-1,3-thiazole-4-carboxylate

CAS RN

59937-01-8
Record name Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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